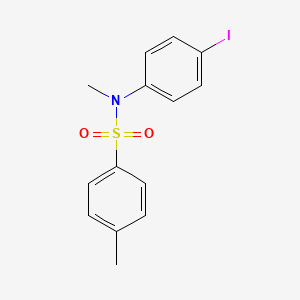
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a 4-iodophenyl and a dimethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- typically involves the reaction of 4-iodoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the nitration and halogenation of N-phenylbenzenesulfonamide to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamide derivatives, while oxidation and reduction reactions may result in different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-iodophenyl)benzenesulfonamide: A similar compound with a different substitution pattern on the phenyl ring.
N-(4-halo-2-nitrophenyl)benzenesulfonamide: Another related compound with different halogen and nitro substitutions.
N-(4-iodophenyl)-β-alanine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Benzenesulfonamide, N-(4-iodophenyl)-N,4-dimethyl- is unique due to its specific substitution pattern and the presence of both iodine and dimethyl groups
Eigenschaften
CAS-Nummer |
327060-00-4 |
|---|---|
Molekularformel |
C14H14INO2S |
Molekulargewicht |
387.24 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14INO2S/c1-11-3-9-14(10-4-11)19(17,18)16(2)13-7-5-12(15)6-8-13/h3-10H,1-2H3 |
InChI-Schlüssel |
PGIHXEZGSTVRKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)
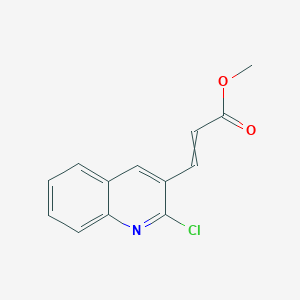
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
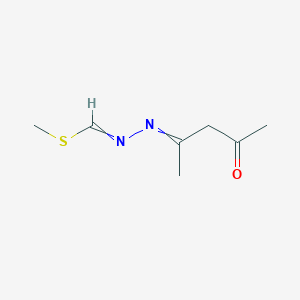
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
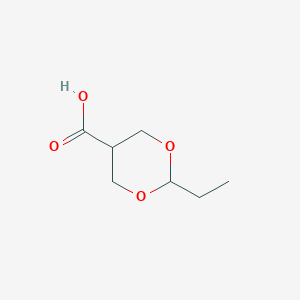
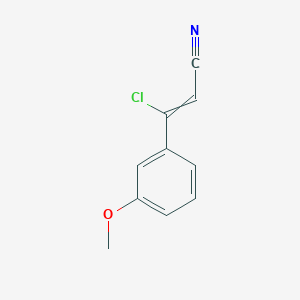
![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)
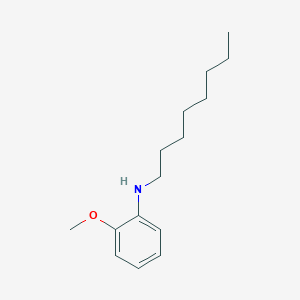
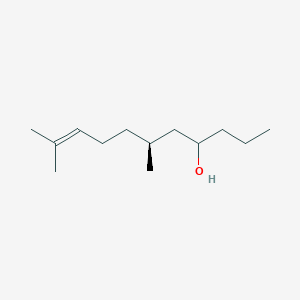
![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
